molecular formula C15H14BrNO2 B11988495 Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- CAS No. 329934-18-1

Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-

Cat. No.: B11988495
CAS No.: 329934-18-1
M. Wt: 320.18 g/mol
InChI Key: GZNNJWYNBKCHSK-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the para position of the benzenamine ring and a methylene bridge connecting the benzenamine to a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- typically involves the condensation of 4-bromoaniline with 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-bromo-: This compound lacks the methylene bridge and the 2,3-dimethoxyphenyl group, making it less complex.

    Benzenamine, 4-bromo-3-methyl-: This compound has a methyl group at the meta position instead of the methylene bridge and the 2,3-dimethoxyphenyl group.

    Benzenamine, 4-bromo-N,N-bis(2-chloroethyl)-: This compound has two chloroethyl groups attached to the nitrogen atom instead of the methylene bridge and the 2,3-dimethoxyphenyl group.

Uniqueness

Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- is unique due to its specific structural features, including the methylene bridge and the 2,3-dimethoxyphenyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

329934-18-1

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(2,3-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H14BrNO2/c1-18-14-5-3-4-11(15(14)19-2)10-17-13-8-6-12(16)7-9-13/h3-10H,1-2H3

InChI Key

GZNNJWYNBKCHSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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